11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a dichloromethoxyphenyl group, a dimethyl group, and a methylpropanoyl group. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used for their sedative, anxiolytic, and muscle relaxant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The starting materials typically include 3,5-dichloro-2-methoxybenzene, which undergoes a series of reactions to introduce the necessary functional groups. The key steps in the synthesis include:
Reduction: Conversion of nitro groups to amino groups.
Acylation: Introduction of the acyl group to form the benzodiazepine core.
Cyclization: Formation of the benzodiazepine ring system.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
The reaction conditions typically involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include the modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 11-(3,5-dichloro-2-methoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in the treatment of anxiety disorders.
Clonazepam: Used for its anticonvulsant and muscle relaxant effects.
Properties
Molecular Formula |
C26H28Cl2N2O3 |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
6-(3,5-dichloro-2-methoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H28Cl2N2O3/c1-14(2)25(32)30-20-9-7-6-8-18(20)29-19-12-26(3,4)13-21(31)22(19)23(30)16-10-15(27)11-17(28)24(16)33-5/h6-11,14,23,29H,12-13H2,1-5H3 |
InChI Key |
STLFEKFLSFUQOK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC(=C4OC)Cl)Cl |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC(=C4)Cl)Cl)OC |
Origin of Product |
United States |
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